molecular formula C12H10ClNO3 B484917 N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide CAS No. 196866-13-4

N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B484917
CAS No.: 196866-13-4
M. Wt: 251.66g/mol
InChI Key: MGYSTJWQWHWNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with furoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-Chloro-2-methoxyaniline+Furoyl chlorideThis compound+HCl\text{5-Chloro-2-methoxyaniline} + \text{Furoyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-methoxyaniline+Furoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of N-(5-Chloro-2-hydroxyphenyl)-2-furamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of N-(5-Substituted-2-methoxyphenyl)-2-furamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(5-Chloro-2-hydroxyphenyl)-2-furamide: Differing by the presence of a hydroxyl group instead of a methoxy group.

    N-(5-Chloro-2-methoxyphenyl)-acetamide: Differing by the presence of an acetamide group instead of a furan ring.

    N-(5-Chloro-2-methoxyphenyl)-benzenesulfonamide: Differing by the presence of a benzenesulfonamide group instead of a furan ring.

Properties

CAS No.

196866-13-4

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H10ClNO3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,1H3,(H,14,15)

InChI Key

MGYSTJWQWHWNFM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CO2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.